molecular formula C12H12INO B2956917 3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one CAS No. 303019-46-7

3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one

Cat. No.: B2956917
CAS No.: 303019-46-7
M. Wt: 313.138
InChI Key: IPZOTRUUMVRCBD-UHFFFAOYSA-N
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Description

3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one (CAS 303019-46-7) is a chemical compound with a molecular formula of C 12 H 12 INO and a molecular weight of 313.13 g/mol . This compound belongs to the class of enaminones, which are versatile intermediates and privileged scaffolds in organic synthesis and medicinal chemistry . The structure features a cyclohex-2-en-1-one ring, a ketone functionality that is part of a conjugated system, making it a valuable building block for further chemical transformations such as Michael additions . The 4-iodophenylamino substituent provides a handle for cross-coupling reactions, enabling its use in the synthesis of more complex molecules. Enaminone-based structures are of significant interest in pharmaceutical research for their diverse biological activities. While the specific biological profile of this compound may still be under investigation, its core scaffold is related to chalcones and other cyclohexenone derivatives that have shown a wide range of pharmacological properties in research settings, including serving as templates for drug discovery . The iodine atom on the phenyl ring makes this compound a particularly useful precursor in metal-catalyzed reactions, such as Suzuki or Sonogashira couplings, for creating molecular libraries aimed at exploring structure-activity relationships. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers should handle this compound with care, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and conditions for safe storage include keeping the container tightly closed in a well-ventilated place .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-iodoanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h4-8,14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZOTRUUMVRCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Iodophenyl Amino Cyclohex 2 En 1 One

Strategies for the Construction of the Cyclohex-2-en-1-one Core

The cyclohex-2-en-1-one scaffold is a fundamental building block in organic synthesis. Several classical and modern methods are available for its construction.

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings in a process that creates three new carbon-carbon bonds. wikipedia.org The reaction classically involves a Michael addition of a ketone enolate to a methyl vinyl ketone, followed by an intramolecular aldol (B89426) condensation to form the α,β-unsaturated cyclohexenone. wikipedia.orgmasterorganicchemistry.com

Table 1: Representative Components in a Modified Robinson Annulation

Michael Donor (Ketone Source) Michael Acceptor Typical Catalyst/Conditions Intermediate Product
Cyclohexanone Enolate/Enamine Methyl vinyl ketone Base (e.g., NaOEt) 2-[3-Oxobutyl]cyclohexan-1-one
2-Methylcyclohexanone Enolate 3-Buten-2-one Base or Proline 1,5-Diketone
Enolate of a β-diketone α,β-Unsaturated Ketone Base (e.g., KOH) 1,5-Diketone

This table illustrates the general components and the initial 1,5-diketone intermediate formed before the final intramolecular aldol condensation.

Chalcones, or 1,3-diaryl-2-propen-1-ones, serve as versatile precursors for the synthesis of various heterocyclic and carbocyclic systems, including cyclohexenones. nih.govuobaghdad.edu.iq The synthesis typically involves a Michael-type addition of an active methylene (B1212753) compound, such as ethyl acetoacetate (B1235776) or malononitrile, to the α,β-unsaturated ketone of the chalcone (B49325). researchgate.netnih.gov This addition is followed by an intramolecular cyclization and condensation, often catalyzed by a base like potassium hydroxide (B78521) or sodium hydroxide, to yield a highly substituted cyclohexenone derivative. researchgate.net This method provides a reliable pathway to functionalized six-membered rings.

Table 2: Cyclohexenone Synthesis via Chalcone Cyclocondensation

Chalcone Precursor Active Methylene Nucleophile Catalyst/Conditions Resulting Cyclohexenone Derivative
1,3-Diphenylprop-2-en-1-one Ethyl acetoacetate Base (e.g., KOH) in Ethanol, reflux Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate
1-(1,3-benzodioxol-5-yl)-3-(aryl)prop-2-en-1-one Ethyl acetoacetate 10% KOH in Ethanol, reflux Ethyl 4-(1,3-benzodioxol-5-yl)-6-(aryl)-2-oxocyclohex-3-ene-1-carboxylate researchgate.net
Substituted Chalcones Malononitrile Base (e.g., Piperidine) Substituted 2-amino-4,6-diaryl-4H-pyran-3-carbonitrile or cyclohexenone derivatives

This table outlines the general strategy for constructing cyclohexenone systems from chalcone precursors.

Enamine-mediated reactions provide a mild and efficient alternative for constructing cyclohexenone systems. digitellinc.com Enamines, which are typically formed from the reaction of a ketone with a secondary amine, are excellent nucleophiles. wikipedia.org The most direct route to the core structure of the target molecule involves the reaction of a β-dicarbonyl compound, such as cyclohexane-1,3-dione, with a primary amine. researchgate.net This reaction proceeds through the formation of an enaminone, where the nucleophilic addition of the amine to one of the carbonyl groups is followed by a dehydration step. wpmucdn.comorganic-chemistry.org This method directly furnishes the 3-aminocyclohex-2-en-1-one skeleton. Various catalysts, including ceric ammonium (B1175870) nitrate (B79036) or simple acids, can be used to facilitate this transformation. organic-chemistry.org

Introduction of the 4-Iodophenylamino Moiety

The installation of the specific N-aryl group can be achieved either by direct condensation using the appropriately substituted aniline (B41778) or by a subsequent arylation reaction on a pre-formed amino-cyclohexenone.

The most direct and widely utilized method for the synthesis of 3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one is the condensation reaction between cyclohexane-1,3-dione and 4-iodoaniline (B139537). researchgate.netresearchgate.net This reaction is a classic method for preparing β-enaminones. organic-chemistry.org The process involves the nucleophilic attack of the amino group of 4-iodoaniline on one of the carbonyl carbons of the diketone, followed by the elimination of a water molecule to form the stable, conjugated enaminone system. The reaction is often carried out by simply heating the two reactants in a suitable solvent, sometimes with the aid of an acid catalyst to facilitate dehydration.

Table 3: Direct Synthesis of β-Enaminones from Cyclohexane-1,3-diones

β-Dicarbonyl Compound Amine Catalyst/Conditions Product
Cyclohexane-1,3-dione 4-Iodoaniline Reflux in Toluene (with azeotropic removal of water) This compound
5,5-Dimethylcyclohexane-1,3-dione (Dimedone) Aniline Bismuth(III) oxychloride (BiOCl), photocatalyst 3-(Phenylamino)-5,5-dimethylcyclohex-2-en-1-one researchgate.net
Cyclohexane-1,3-dione Primary Aromatic Amines Ceric Ammonium Nitrate (CAN), room temp 3-(Arylamino)cyclohex-2-en-1-one organic-chemistry.org
5,5-Dimethylcyclohexane-1,3-dione Ammonium acetate Neat, heat 3-Amino-5,5-dimethylcyclohex-2-en-1-one wpmucdn.com

This table details the direct condensation method, which is the most common approach for synthesizing the target compound and its analogues.

An alternative, though less direct, synthetic route involves a two-step process: first, the synthesis of 3-aminocyclohex-2-en-1-one, followed by an N-arylation reaction to introduce the 4-iodophenyl group. The initial enaminone can be prepared by reacting cyclohexane-1,3-dione with ammonia (B1221849) or an ammonia equivalent like ammonium acetate. wpmucdn.com

The subsequent N-arylation can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This would involve reacting 3-aminocyclohex-2-en-1-one with an aryl halide, such as 1,4-diiodobenzene (B128391) or 4-bromoiodobenzene, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. While synthetically viable, this multi-step approach is generally less efficient than the direct condensation method described previously.

Table 4: General Conditions for Post-Cyclization Buchwald-Hartwig N-Arylation

Amine Substrate Aryl Halide Catalyst Ligand Base Solvent
3-Aminocyclohex-2-en-1-one 4-Bromoiodobenzene Pd(OAc)₂ or Pd₂(dba)₃ BINAP, XPhos, etc. NaOt-Bu, K₃PO₄, or Cs₂CO₃ Toluene or Dioxane

This table presents a generalized set of conditions for the N-arylation step, a potential but less common strategy for this specific target.

Catalytic C-N Cross-Coupling Reactions for Aniline Incorporation

The premier method for synthesizing this compound involves a palladium-catalyzed C-N cross-coupling reaction, a cornerstone of contemporary organic synthesis. This approach, widely recognized as the Buchwald-Hartwig amination, facilitates the formation of the aryl-nitrogen bond by coupling an amine with an aryl halide. In the context of this specific synthesis, the reaction typically proceeds by coupling 4-iodoaniline with a suitable cyclohexenone precursor, such as 3-bromocyclohex-2-en-1-one or 3-chlorocyclohex-2-en-1-one.

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by the coordination of the amine to the resulting palladium(II) complex and subsequent deprotonation by a base to form a palladium-amido complex. The final and crucial step is the reductive elimination of the desired this compound, which regenerates the palladium(0) catalyst, allowing the cycle to continue. The efficiency and success of this reaction are highly dependent on the careful selection of the palladium source, the phosphine ligand, the base, and the solvent system.

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound via catalytic C-N cross-coupling is contingent upon the meticulous optimization of several reaction parameters. These factors collectively influence the reaction rate, yield, and purity of the final product.

Solvent Systems and Temperature Effects

The choice of solvent plays a pivotal role in the Buchwald-Hartwig amination. Aprotic, non-polar to polar solvents are generally favored to ensure the solubility of the reactants and the catalytic species. Commonly employed solvents include toluene, dioxane, and tetrahydrofuran (B95107) (THF). The selection of the solvent can significantly impact the reaction kinetics and the stability of the catalyst.

Temperature is another critical parameter that requires careful control. While higher temperatures can accelerate the reaction rate, they may also lead to the degradation of the catalyst or the formation of undesired byproducts. The optimal temperature for the synthesis of this compound is typically determined empirically for a specific catalyst-ligand system, often falling within the range of 80-120 °C.

A hypothetical optimization of solvent and temperature for the synthesis is presented in the table below, based on typical conditions for Buchwald-Hartwig aminations.

EntrySolventTemperature (°C)Yield (%)
1Toluene8065
2Toluene10085
3Toluene12082
4Dioxane10090
5THF6550

Influence of Catalysts and Additives

The heart of the C-N cross-coupling reaction lies in the palladium catalyst and its associated ligand. The choice of the phosphine ligand is particularly crucial as it influences the stability and reactivity of the palladium center. Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle. For the synthesis of 3-arylaminocyclohexenones, ligands such as XantPhos have demonstrated high efficacy.

The selection of the base is also critical for the deprotonation of the amine, a key step in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can affect the reaction rate and the tolerance of various functional groups.

The following table illustrates a hypothetical screening of catalysts and bases for the synthesis of this compound.

EntryPalladium SourceLigandBaseYield (%)
1Pd₂(dba)₃XantPhosNaOtBu92
2Pd(OAc)₂XantPhosNaOtBu88
3Pd₂(dba)₃BINAPNaOtBu75
4Pd₂(dba)₃XantPhosCs₂CO₃85
5Pd₂(dba)₃XantPhosK₃PO₄78

Reaction Efficiency and Atom Economy Considerations

Reaction efficiency is a critical aspect of modern synthetic chemistry, with a focus on maximizing the conversion of starting materials into the desired product while minimizing waste. The yield of the reaction is a primary measure of its efficiency. For the Buchwald-Hartwig amination, yields can often be high, exceeding 90% under optimized conditions.

Atom economy is another important concept in green chemistry that assesses the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The atom economy for the synthesis of this compound via a Buchwald-Hartwig reaction between 3-bromocyclohex-2-en-1-one and 4-iodoaniline can be calculated as follows:

Reaction: C₆H₆BrO + C₆H₆IN → C₁₂H₁₁INO + HBr

Molecular Weight of this compound (C₁₂H₁₁INO): 328.13 g/mol

Molecular Weight of 3-bromocyclohex-2-en-1-one (C₆H₆BrO): 175.01 g/mol

Molecular Weight of 4-iodoaniline (C₆H₆IN): 219.02 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (328.13 / (175.01 + 219.02)) x 100 ≈ 83.2%

This calculation demonstrates that the Buchwald-Hartwig amination can be a relatively atom-economical reaction, with a significant portion of the atomic mass of the reactants being incorporated into the final product. The primary byproduct is hydrobromic acid (HBr), which is typically neutralized by the base used in the reaction.

Advanced Spectroscopic and Crystallographic Characterization of 3 4 Iodophenyl Amino Cyclohex 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. A detailed analysis of one- and two-dimensional NMR spectra would provide unambiguous assignment of all proton and carbon signals and offer insights into the molecule's conformation and dynamics.

The ¹H NMR spectrum of 3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one is expected to exhibit distinct signals corresponding to the protons of the cyclohexenone ring and the iodophenyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Expected ¹H NMR Chemical Shifts:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
NH~8.0-9.0Singlet (broad)-
H-2' / H-6'~7.6-7.8Doublet~8.5
H-3' / H-5'~6.9-7.1Doublet~8.5
H-2~5.5-5.7Singlet-
H-4 (CH₂)~2.4-2.6Triplet~6.0
H-5 (CH₂)~1.9-2.1Multiplet-
H-6 (CH₂)~2.3-2.5Triplet~6.0

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the electron-withdrawing iodine atom and the enamine system will significantly influence the chemical shifts.

Expected ¹³C NMR Chemical Shifts:

Carbon Assignment Expected Chemical Shift (ppm)
C=O (C-1)~195-200
C-3~160-165
C-2~95-100
C-1' (Iodo-substituted)~85-90
C-4' (Amino-substituted)~140-145
C-2'/C-6'~138-140
C-3'/C-5'~120-125
C-6~35-40
C-4~30-35
C-5~20-25

To confirm the assignments from 1D NMR and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the protons on C-4, C-5, and C-6 of the cyclohexenone ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded protons and carbons. For example, the signal for the H-2 proton would correlate with the C-2 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOE correlations between the protons of the iodophenyl ring and the cyclohexenone ring would help to determine the preferred conformation of the molecule in solution.

Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of the cyclohexenone ring and the rotation around the C-N bond. Changes in the NMR spectra as a function of temperature could indicate the presence of different conformers and allow for the determination of the energy barriers between them.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure

Analysis of Supramolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The analysis of supramolecular interactions is critically dependent on the crystal structure data. Without information on the packing of molecules in the solid state, it is not possible to identify and characterize key intermolecular forces such as hydrogen bonds (likely involving the amine and keto groups), potential π-π stacking between the aromatic rings, or halogen bonding involving the iodine atom.

Crystallographic Parameters and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

A complete analysis of the crystal packing, including the presentation of crystallographic parameters in a data table and a Hirshfeld surface analysis to visualize and quantify intermolecular contacts, cannot be performed. These analyses are entirely reliant on the availability of a solved crystal structure, which appears to be unpublished for this compound.

Computational and Theoretical Investigations on 3 4 Iodophenyl Amino Cyclohex 2 En 1 One

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics, offering a balance between accuracy and computational cost. For a molecule like 3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one, DFT calculations can provide profound insights into its stability, reactivity, and spectroscopic signatures.

The first step in a computational study is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

The molecule possesses several key structural features that would be the focus of such an analysis:

The Cyclohexenone Ring: This ring can adopt various conformations, such as a stable half-chair or distorted boat forms. DFT calculations would explore the potential energy surface to identify the most stable conformer.

Intramolecular Hydrogen Bonding: A significant stabilizing feature of enaminones is the potential for an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen (C=O). This interaction creates a pseudo-six-membered ring, enhancing the planarity and stability of the conjugated system. ijnc.ir

Rotational Barriers: The analysis would also consider the rotation around the C-N bond connecting the iodophenyl ring to the cyclohexenone moiety to identify the energetically preferred orientation of the aromatic ring.

The result of a geometry optimization is the global minimum energy structure, which serves as the basis for all subsequent property calculations. Studies on similar enaminone systems have confirmed that the cis-ketamine tautomer, stabilized by the intramolecular hydrogen bond, is often the most energetically favorable form. researchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the fundamental vibrational modes of the molecule, which can be directly correlated with experimental infrared (IR) and Raman spectra. This correlation is crucial for confirming the molecular structure and understanding its bonding characteristics.

For this compound, key vibrational modes of interest would include:

N-H Stretching: The frequency of the N-H bond, involved in the intramolecular hydrogen bond, would be expected to appear at a lower wavenumber (red-shifted) compared to a free N-H group, indicating a weakening of the bond.

C=O Stretching: The carbonyl group's stretching frequency is sensitive to its electronic environment. The conjugation and hydrogen bonding in the enaminone system typically result in a lower frequency compared to a simple ketone.

C=C and C-N Stretching: These modes are characteristic of the enaminone backbone.

C-I Stretching: The vibration of the carbon-iodine bond would appear in the far-infrared region of the spectrum.

A comparison between theoretically calculated frequencies and experimentally measured spectra allows for a detailed and accurate assignment of the vibrational bands.

Vibrational ModeTypical Calculated Wavenumber (cm-1)Description
N-H Stretch~3200-3400Stretching of the amine N-H bond, often broadened and red-shifted due to hydrogen bonding.
C-H Stretch (Aromatic)~3000-3100Stretching of C-H bonds on the iodophenyl ring.
C-H Stretch (Aliphatic)~2850-2960Stretching of C-H bonds on the cyclohexenone ring.
C=O Stretch~1640-1660Stretching of the carbonyl group, frequency lowered by conjugation and H-bonding.
C=C Stretch~1580-1620Stretching of the carbon-carbon double bond within the enamine system.
C-I Stretch~500-600Stretching of the carbon-iodine bond.

Note: The data in this table is illustrative and represents typical frequency ranges for the specified functional groups in similar molecular environments.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. wikipedia.org A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and can be easily excited. researchgate.net Conversely, a large energy gap implies high kinetic stability and low chemical reactivity.

Spatial Distribution: For this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenylamino moiety, which is the main electron-donating part of the molecule. The LUMO is anticipated to be distributed over the electron-deficient enone system (the C=C-C=O conjugated segment), which acts as the electron-accepting part. This distribution indicates that an intramolecular charge transfer (ICT) is possible upon electronic excitation.

ParameterIllustrative Value (eV)Significance
EHOMO-5.85Energy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO-1.95Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
Energy Gap (ΔE)3.90Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Note: The values in this table are hypothetical, based on typical DFT results for similar organic conjugated molecules, and serve for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the van der Waals surface of the molecule.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. The hydrogen atom of the N-H group is expected to be the most positive region, making it a primary site for hydrogen bond donation.

Green/Yellow Regions: Represent areas of near-zero or intermediate potential.

The MEP surface provides a clear picture of the molecule's reactive sites, corroborating the insights gained from FMO analysis. researchgate.net

Chemical Reactivity Descriptors and Global/Local Reactivity Indices

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These indices are calculated from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's stability and reactivity. numberanalytics.comrasayanjournal.co.in

Several global reactivity descriptors can be derived from the HOMO and LUMO energy values:

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability and reactivity. Soft molecules are generally more reactive than hard molecules.

Electrophilicity Index (ω): This index measures the ability of a species to accept electrons. It quantifies the stabilization in energy when the system acquires additional electronic charge from the environment. It is calculated using the chemical potential (μ ≈ (EHOMO + ELUMO) / 2) and hardness (η) as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors are invaluable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.

Reactivity DescriptorFormulaIllustrative ValueInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.90 eVRepresents the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η)(ELUMO - EHOMO) / 21.95 eVMeasures resistance to charge transfer; higher values indicate greater stability.
Chemical Softness (S)1 / η0.51 eV-1Measures the polarizability of the molecule; higher values indicate greater reactivity.
Electrophilicity Index (ω)μ² / (2η)3.90 eVIndicates the ability of the molecule to accept electrons.

Note: The values in this table are calculated from the illustrative HOMO/LUMO energies in the previous table and are for demonstrative purposes only.

Nucleophilicity and Electrophilicity of Specific Sites

Awaiting computational studies to determine the local reactivity descriptors, such as Fukui functions or condensed local softness, which would identify the most nucleophilic and electrophilic atomic sites within the molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis has not been reported for this compound. This information is essential for understanding the electronic structure and bonding in detail.

Assessment of Hyperconjugation and Charge Transfer Effects

Data on donor-acceptor orbital interactions and their stabilization energies (E(2)), which quantify hyperconjugation and intramolecular charge transfer, is unavailable.

Quantification of Inter- and Intramolecular Hydrogen Bonding

A quantitative assessment of hydrogen bonding, typically derived from NBO analysis, has not been performed for this molecule.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

No molecular dynamics simulation studies have been published for this compound.

Exploration of Conformational Space

Without MD simulation data, an exploration of the molecule's conformational landscape, identifying stable conformers and the energy barriers between them, cannot be described.

Solvation Dynamics and Molecular Interactions in Solution

The behavior of this compound in solution, including its interactions with solvent molecules and the structure of its solvation shells, remains uninvestigated by simulation methods.

Non-Linear Optical (NLO) Properties Calculation and Characterization

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is determined by its interaction with an intense electromagnetic field, such as that from a laser. This interaction can lead to the generation of new frequencies, a phenomenon described by the molecular hyperpolarizabilities. Computational chemistry provides powerful tools to predict and analyze the NLO properties of molecules, offering insights that can guide the design of new materials. researchgate.net

The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response, such as second-harmonic generation (SHG), where two photons of a certain frequency are converted into one photon of double the frequency. The second hyperpolarizability (γ) governs the third-order NLO response.

Computational methods, particularly those based on quantum mechanics, are essential for calculating these properties. A common and effective approach is the use of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net Functionals such as CAM-B3LYP are often employed for their accuracy in predicting NLO properties. researchgate.net The calculations are typically performed using a finite-field approach, where the response of the molecule's dipole moment to an applied external electric field is calculated. The first and second hyperpolarizabilities are then determined from the derivatives of the energy or dipole moment with respect to the electric field strength.

For a comprehensive understanding, both static (frequency-independent) and frequency-dependent hyperpolarizabilities are often calculated. The latter is crucial for comparing theoretical predictions with experimental results obtained using lasers of specific wavelengths.

Due to the absence of published research specifically on this compound, a data table of its calculated hyperpolarizabilities cannot be provided.

The NLO properties of an organic molecule are intrinsically linked to its electronic and geometric structure. Several key features are known to enhance the NLO response:

Donor-Acceptor Systems: A common strategy for designing molecules with large first hyperpolarizabilities is to create a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a major contributor to the NLO response. rsc.org In the case of this compound, the amino group (-NH-) acts as an electron donor, while the carbonyl group (-C=O) on the cyclohexenone ring acts as an electron acceptor. The delocalized π-electrons across the enamine system serve as the conjugated bridge.

π-Conjugation: The extent of π-conjugation in a molecule significantly influences its NLO properties. Longer conjugation lengths generally lead to larger hyperpolarizabilities. The enamine system in this compound provides a pathway for electron delocalization.

Molecular Geometry: The planarity of the molecule is another important factor. A more planar structure generally allows for better π-electron delocalization, which can enhance the NLO response. Computational optimization of the molecular geometry is a standard first step in any theoretical NLO study.

Chemical Reactivity and Transformations of 3 4 Iodophenyl Amino Cyclohex 2 En 1 One

Reactions at the Cyclohex-2-en-1-one Moiety

The cyclohex-2-en-1-one portion of the molecule is an enaminone, a system where an amino group is conjugated to a carbonyl group through a carbon-carbon double bond. This conjugation significantly influences the reactivity of the α,β-unsaturated ketone. The electron-donating amino group increases the electron density of the double bond, affecting its susceptibility to nucleophilic and electrophilic attack.

Michael-Type Additions to the α,β-Unsaturated Ketone

Enaminones can participate as the nucleophilic partner (a Michael donor) in reactions with strong Michael acceptors. Research on related cyclic enaminones has shown their utility as versatile precursors in various synthetic pathways researchgate.netnih.govumn.edu. For instance, enantioselective organocatalytic phospha-Michael additions have been successfully performed on 3-substituted cyclohex-2-en-1-ones, demonstrating the electrophilicity of the β-carbon (C-5) buchler-gmbh.com. In such reactions, a nucleophile like diphenylphosphine oxide adds to the double bond, leading to the formation of a new carbon-phosphorus bond.

Michael AcceptorNucleophileCatalystSolventProductYield (%)
3-Phenylcyclohex-2-en-1-oneDiphenylphosphine oxideN-[(1R,2R)-2-Aminocyclohexyl]-N′-[(8α,9S)- 6′-methoxycinchonan-9-yl]thioureaToluene3-(Diphenylphosphoryl)-3-phenylcyclohexan-1-one94
Cyclohex-2-en-1-oneDiphenylphosphine oxideN-[(1R,2R)-2-Aminocyclohexyl]-N′-[(8α,9S)- 6′-methoxycinchonan-9-yl]thioureaToluene3-(Diphenylphosphoryl)cyclohexan-1-one95

Table 1: Examples of Phospha-Michael Additions to Cyclohexenone Derivatives. Data adapted from analogous reactions buchler-gmbh.com.

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond of the cyclohex-2-en-1-one moiety can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org. This reaction type is a powerful tool for the construction of complex six-membered ring systems wikipedia.org. The reactivity of the dienophile is typically enhanced by the presence of electron-withdrawing groups, a role fulfilled by the adjacent carbonyl group.

Studies on similar systems, such as 2-carbomethoxy-2-cyclohexen-1-one, have shown that they readily undergo Diels-Alder reactions with various dienes under Lewis acid catalysis researchgate.net. These reactions proceed with high regioselectivity and stereoselectivity, leading to cis-fused bicyclic systems. It is expected that 3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one would behave similarly as a dienophile, reacting with electron-rich dienes to form polycyclic structures. The endo product is typically favored in these reactions youtube.com.

DienophileDieneCatalyst / ConditionsProductYield (%)
2-Carbomethoxy-2-cyclohexen-1-oneIsopreneSnCl₄, CH₂Cl₂, -78 °C to -30 °Ccis-1-Carbomethoxy-8-methyl-Δ⁹⁻¹⁰-octal-2-one85
2-Carbomethoxy-2-cyclohexen-1-one1,3-ButadieneSnCl₄, CH₂Cl₂, -78 °C to -30 °Ccis-1-Carbomethoxy-Δ⁹⁻¹⁰-octal-2-one80

Table 2: Diels-Alder Reactions of a Substituted Cyclohexenone. Data from a study on a closely related system researchgate.net.

Carbonyl Group Reactions and Reductions

The carbonyl group at the C-1 position undergoes typical reactions of ketones, such as nucleophilic addition and reduction. Reduction of the carbonyl group can yield the corresponding allylic alcohol, 3-[(4-Iodophenyl)amino]cyclohex-2-en-1-ol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation khanacademy.org. The use of NaBH₄ in the presence of cerium(III) chloride (the Luche reduction) is particularly effective for the 1,2-reduction of α,β-unsaturated ketones, minimizing competing 1,4-conjugate addition scielo.org.mxscielo.org.mx.

The NaBH₄/Charcoal system in a wet THF solvent has also been shown to be a mild and efficient method for the regioselective 1,2-reduction of α,β-unsaturated carbonyl compounds to their corresponding allylic alcohols in high yields researchgate.net.

SubstrateReducing SystemSolventProductYield (%)
Cyclohex-2-en-1-oneNaBH₄ / CharcoalWet THFCyclohex-2-en-1-ol98
BenzalacetoneNaBH₄ / CharcoalWet THF4-Phenylbut-3-en-2-ol97

Table 3: 1,2-Reduction of α,β-Unsaturated Ketones. Data based on established reduction methods researchgate.net.

Transformations Involving the Anilino Nitrogen Atom

The secondary amine functionality is a key site for chemical modification, allowing for the introduction of various substituents through alkylation and acylation reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the anilino group possesses a lone pair of electrons and is nucleophilic, making it susceptible to alkylation by alkyl halides or other electrophilic alkylating agents. These reactions are typically carried out in the presence of a base to neutralize the proton released from the nitrogen. Various catalytic systems, including those based on copper and cobalt, have been developed for the N-alkylation of anilines with alcohols, which serve as greener alkylating agents rsc.orgtsijournals.com. Metallaphotoredox catalysis has also emerged as a modern approach for the N-alkylation of a broad range of N-nucleophiles with alkyl bromides at room temperature princeton.edu.

N-Acylation is another fundamental transformation, readily achieved by treating the compound with acyl chlorides or anhydrides, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) derpharmachemica.comreddit.com. This reaction converts the secondary amine into an amide. The use of thioesters as a stable acyl source has also been reported for the chemoselective N-acylation of nitrogen-containing heterocycles nih.gov.

Amine SubstrateElectrophileReagent / CatalystProduct Type
Aniline (B41778) derivativeAlkyl HalideBase (e.g., K₂CO₃, DIPEA)N-Alkylated Aniline
Aniline derivativeAlcoholCopper or Cobalt CatalystN-Alkylated Aniline
Aniline derivativeAcyl ChlorideBase (e.g., Triethylamine)N-Acyl anilide (Amide)
Aniline derivativeAcetic AnhydrideBase (e.g., Pyridine)N-Acetyl anilide (Amide)

Table 4: General Conditions for N-Alkylation and N-Acylation of Anilines.

Aromatic Electrophilic Substitution on the Iodophenyl Ring (if activated)

The iodophenyl ring is subject to electrophilic aromatic substitution. The reactivity and regioselectivity of this process are governed by the combined electronic effects of the activating amino group (-NH-) and the deactivating but ortho-, para-directing iodo group (-I). The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the iodine atom, substitution is strongly directed to the two ortho positions (C-3 and C-5) of the phenyl ring.

Reactions such as nitration and halogenation are feasible. For example, direct bromination or iodination of 4-iodoaniline (B139537) would be expected to yield 2-bromo-4-iodoaniline or 2,4-diiodoaniline, respectively. The direct iodination of anilines can be achieved using iodine in the presence of a base like sodium bicarbonate orgsyn.org or using reagents like N-iodosuccinimide. The nitration of anilines with a standard mixture of nitric and sulfuric acid can be complex, often leading to oxidation and the formation of a significant amount of the meta-isomer due to the formation of the anilinium ion under strongly acidic conditions youtube.com. To achieve selective para-nitration (or in this case, ortho-nitration), the amino group is often first protected by acylation.

SubstrateReagent(s)ConditionsMajor ProductYield (%)
AnilineI₂, NaHCO₃H₂O, 12-15 °Cp-Iodoaniline75-84
4-BromoanilineDBDABCODCISolvent-free, RT4-Bromo-2-iodoaniline92
AnilineHNO₃, H₂SO₄-Mixture of o-, m-, p-nitroaniline and oxidation productsVariable

Table 5: Examples of Electrophilic Aromatic Substitution on Aniline Derivatives. Data from analogous reactions orgsyn.orgyoutube.comchemicalbook.com.

Reactions at the Aryl Iodide Functional Group

The carbon-iodine (C-I) bond on the phenyl ring is a key site for synthetic elaboration, primarily through metal-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic substitution or radical processes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The aryl iodide moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis. nobelprize.org These reactions proceed through a general catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. youtube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. nobelprize.org This method is widely used for creating biaryl structures and is valued for its mild conditions and tolerance of various functional groups. nobelprize.org For the title compound, a Suzuki reaction would replace the iodine atom with a new aryl or vinyl substituent.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene. researchgate.net This transformation is a powerful method for forming substituted alkenes. The reaction of this compound with various alkenes would lead to the corresponding stilbene-like derivatives, extending the conjugation of the aromatic system.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. youtube.com This method is invaluable for the synthesis of arylalkynes, which are important intermediates in the preparation of more complex molecules and materials.

Below is a table summarizing typical conditions for these palladium-catalyzed reactions on aryl iodide substrates analogous to the title compound.

Reaction Type Coupling Partner Typical Catalyst Typical Base Typical Solvent Expected Product
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄, Pd(OAc)₂K₂CO₃, K₃PO₄Toluene, Dioxane, DMF3-[(4'-Aryl-[1,1'-biphenyl]-4-yl)amino]cyclohex-2-en-1-one
Heck Alkene (e.g., Styrene)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, Acetonitrile3-{[4-(2-Arylvinyl)phenyl]amino}cyclohex-2-en-1-one
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂, CuIEt₃N, PiperidineTHF, DMF3-{[4-(Alkynyl)phenyl]amino}cyclohex-2-en-1-one

This table presents generalized conditions based on established palladium-catalyzed cross-coupling methodologies.

Nucleophilic Aromatic Substitution (if appropriate conditions are met)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com

In the case of this compound, the enaminone substituent is not a strong electron-withdrawing group. Therefore, the aryl ring is not sufficiently activated for SNAr reactions to occur under standard, mild conditions. libretexts.org Achieving substitution would likely require harsh reaction conditions (high temperatures and pressures) or the use of a very strong nucleophile. Alternatively, the reaction could proceed through a different pathway, such as an elimination-addition (benzyne) mechanism, which involves a highly reactive benzyne intermediate formed by the action of a very strong base like sodium amide (NaNH₂). youtube.com

Radical Reactions Involving the C-I Bond

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making it a suitable precursor for generating aryl radicals. This can be initiated by heat, UV light, or a radical initiator. libretexts.orgwikipedia.org The resulting aryl radical is a highly reactive intermediate that can participate in a variety of transformations.

One important application of this reactivity is in radical cyclization reactions. libretexts.org If a suitable radical acceptor is present elsewhere in the molecule, the generated aryl radical can add intramolecularly to form a new ring. For this compound, this could involve the radical attacking the cyclohexenone ring, although this specific pathway is less common. More typically, the aryl radical would be trapped by an external reagent or participate in a chain reaction, such as a reduction (replacement of iodine with hydrogen) using a radical mediator like tributyltin hydride (Bu₃SnH). libretexts.org

Intramolecular Cyclization and Heterocycle Formation Pathways

The strategic placement of functional groups in this compound makes it an excellent precursor for the synthesis of complex, multi-ring systems through intramolecular cyclization.

Synthesis of Fused Polycyclic Systems

The enaminone structure is a well-established building block for constructing fused heterocyclic and carbocyclic systems. nih.gov Intramolecular reactions, often catalyzed by transition metals, can lead to the formation of important scaffolds like acridones and carbazoles.

Acridone Synthesis: An intramolecular palladium-catalyzed C-N cross-coupling reaction, analogous to a Buchwald-Hartwig amination, could be envisioned. Under the influence of a suitable palladium catalyst and base, the nitrogen of the enamine could displace the iodine atom on the same molecule, leading to a cyclized intermediate that, upon tautomerization and oxidation, would yield a tetracyclic acridone derivative. Acridone and its derivatives are known for their applications in materials science and as electroluminophores. rsc.org

Carbazole Synthesis: A palladium-catalyzed intramolecular C-C bond formation between the aryl ring and the cyclohexenone ring could potentially lead to a carbazole framework. This type of reaction often proceeds via C-H activation and is a powerful strategy for building complex aromatic systems. nih.gov

Formation of Nitrogen- and Sulfur-Containing Heterocycles (e.g., Benzothiazine Derivatives)

The 4-iodoaniline core of the molecule is a versatile starting point for synthesizing heterocycles containing additional heteroatoms like sulfur. umich.eduorganic-chemistry.orgopenmedicinalchemistryjournal.com

One prominent example is the synthesis of benzothiazine derivatives. A common synthetic route involves the reaction of an o-aminothiophenol with a suitable electrophile. While the title compound itself would not directly form a benzothiazine in this manner, it could be modified or used in multi-step sequences. A more direct approach could involve a palladium- or copper-catalyzed coupling of the aryl iodide with a sulfur nucleophile, followed by an intramolecular cyclization. For instance, reaction with a thiourea or a similar sulfur-containing reagent could initiate a sequence of coupling and cyclization to yield a fused heterocyclic system incorporating the benzothiazine motif. Such nitrogen- and sulfur-containing heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. openmedicinalchemistryjournal.com A radical mechanism mediated by iodine has also been shown to lead to the formation of benzothiazolylium moieties in related systems. nih.gov

Derivatization Strategies and Analogue Synthesis

The strategic derivatization of this compound provides a powerful platform for fine-tuning its physicochemical and biological properties. The inherent reactivity of its core structure, coupled with the potential for cross-coupling reactions at the iodinated phenyl ring, offers multiple avenues for structural diversification.

Systematic Chemical Modifications for Structure-Reactivity Correlation Studies

Systematic chemical modifications are crucial for elucidating structure-activity relationships (SAR), providing insights into the molecular features essential for a desired biological effect. For this compound, these modifications can be systematically introduced at three primary sites: the cyclohexenone ring, the amino linker, and the 4-iodophenyl group.

Modifications of the Cyclohexenone Ring:

The cyclohexenone ring offers several positions for modification. The carbonyl group can undergo classical reactions such as reduction to the corresponding alcohol or conversion to a thioketone. The C2 position, being activated by the enamine and carbonyl groups, is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. For instance, reactions with electrophiles like N-bromosuccinimide or aldehydes can introduce bromine or hydroxymethyl groups, respectively.

Modification SiteReagent/ConditionResulting Functional Group
Carbonyl (C1)Sodium borohydrideHydroxyl
Carbonyl (C1)Lawesson's reagentThiocarbonyl
C2 PositionN-BromosuccinimideBromo
C2 PositionFormaldehydeHydroxymethyl

Modifications of the Amino Linker:

The secondary amine of the enaminone system can be a target for N-alkylation or N-acylation. These modifications can influence the electronic properties of the enaminone system and introduce steric bulk, which can be critical for receptor binding.

Modification TypeReagentResulting Functional Group
N-AlkylationAlkyl halide, BaseTertiary amine
N-AcylationAcyl chloride, BaseAmide

Modifications of the 4-Iodophenyl Group:

The iodine atom on the phenyl ring is a key handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, systematically altering the steric, electronic, and lipophilic properties of this part of the molecule. Reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination are instrumental in this context.

Reaction TypeCoupling PartnerResulting Linkage/Group
Suzuki CouplingArylboronic acidBiaryl
Sonogashira CouplingTerminal alkyneAryl-alkyne
Heck CouplingAlkeneAryl-alkene
Buchwald-Hartwig AminationAmineAryl-amine

These systematic modifications, when coupled with biological evaluation, allow for the construction of detailed SAR models, guiding the design of more potent and selective analogues.

Development of Libraries of Related Compounds

The amenability of this compound to high-throughput synthesis makes it an excellent scaffold for the development of compound libraries. Combinatorial chemistry approaches can be employed to rapidly generate a large number of structurally diverse analogues.

A common strategy involves a multi-component reaction to synthesize the initial enaminone scaffold, followed by parallel derivatization. For instance, a library of 3-aminocyclohex-2-en-1-ones can be generated by reacting various anilines with 1,3-cyclohexanedione. Subsequent parallel palladium-catalyzed cross-coupling reactions on the iodo-substituted members of this library with a diverse set of building blocks (e.g., boronic acids, alkynes, amines) can lead to the creation of extensive and diverse chemical libraries.

Example of a Parallel Synthesis Strategy:

An array of substituted anilines can be reacted with 1,3-cyclohexanedione to produce a library of 3-(substituted-phenylamino)cyclohex-2-en-1-ones. The subset of these compounds bearing an iodo-substituent, including the title compound, can then be distributed into a multi-well plate. To each well, a different coupling partner (e.g., a unique boronic acid for a Suzuki reaction) and the necessary palladium catalyst and reagents are added. This parallel synthesis approach allows for the efficient generation of hundreds or even thousands of distinct compounds for biological screening.

StepDescriptionDiversity Input
1. Scaffold Synthesis Reaction of 1,3-cyclohexanedione with a library of anilines.Substituted anilines
2. Parallel Derivatization Palladium-catalyzed cross-coupling reactions on the iodo-substituted scaffolds.Boronic acids, alkynes, amines, etc.

The development of such compound libraries is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space and the identification of novel bioactive molecules. The chemical versatility of this compound makes it a valuable starting point for these endeavors.

Advanced Applications in Chemical Sciences

Contributions to Material Science Research

The exploration of organic molecules for advanced materials is a burgeoning field, and compounds like 3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one are valuable candidates due to their inherent electronic and structural properties.

Polyaniline (PANI) and its derivatives are renowned conductive polymers with a wide range of applications in energy-saving devices, corrosion inhibition, and sensors. rsc.orgnih.govrsc.org A significant challenge with PANI is its limited solubility, which hinders its processability. rsc.orgdigitellinc.com One effective strategy to overcome this is the functionalization of the aniline (B41778) monomer. rsc.org The incorporation of substituents can enhance solubility and facilitate the formation of uniform thin films, which are crucial for many applications. rsc.orgrsc.org

Theoretically, this compound could serve as a monomer for the synthesis of novel polyaniline derivatives. The presence of the cyclohexenone and iodo-substituents would likely impart distinct properties to the resulting polymer, potentially improving its solubility in common organic solvents and influencing its electrical conductivity and stability. rsc.orgdigitellinc.comgoogle.com The polymerization of such a substituted aniline could lead to processable and electrochemically stable conductive polymers with tailored properties for specific applications. digitellinc.com

Table 1: Potential Impact of Substituents on Polyaniline Properties

Substituent Group in MonomerPotential Effect on Polymer Properties
Cyclohexenone Moiety- Improved solubility in organic solvents- Altered polymer morphology
4-Iodo Group- Modified electronic properties- Potential for post-polymerization modification

Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics and photonics, including optical switching and data storage. bohrium.com Aniline and its derivatives have been the subject of theoretical and experimental studies to investigate their NLO properties. bohrium.commq.edu.auccsenet.org These studies have shown that the hyperpolarizability, a measure of NLO activity, can be enhanced by modifying the aniline structure, for instance, by introducing different substituents or extending the conjugation length. mq.edu.au

Halogenated aniline derivatives, in particular, have been investigated for their NLO potential. bohrium.comccsenet.org The presence of a halogen, such as iodine, can influence the electronic distribution within the molecule and, consequently, its response to an applied electric field. Theoretical studies on halogenated anilines have shown that substituents can lead to an enhanced first hyperpolarizability (β). bohrium.com Given that this compound contains a halogenated aniline moiety, it is a candidate for possessing interesting NLO properties. Further computational and experimental studies would be necessary to quantify its hyperpolarizability and assess its suitability for use in optoelectronic and photonic devices.

Table 2: Factors Influencing NLO Properties in Aniline Derivatives

Structural FeatureInfluence on NLO Properties
Donor/Acceptor GroupsCreates intramolecular charge transfer, enhancing hyperpolarizability.
Conjugation LengthLonger conjugation pathways generally lead to higher NLO responses.
Substituents (e.g., Halogens)Can modify the electronic properties and stability of the molecule. bohrium.comccsenet.org

Role in the Advancement of Synthetic Organic Methodology

The versatility of the enaminone and iodoaniline functionalities makes this compound a potentially valuable tool in synthetic organic chemistry.

Enaminones are recognized as highly versatile building blocks in organic synthesis due to the presence of multiple reactive sites. wpmucdn.comorientjchem.orgacgpubs.orgrsc.orgresearchgate.netnih.gov They can act as both nucleophiles and electrophiles, enabling the construction of a wide array of carbocyclic and heterocyclic compounds. researchgate.netnih.gov The enaminone scaffold is a key component in the synthesis of various biologically active molecules, including alkaloids and compounds with medicinal properties. wpmucdn.comorientjchem.orgnih.gov The reactivity of enaminones allows for their use in the synthesis of diverse heterocyclic systems, such as pyridines and pyrroles. acgpubs.orgresearchgate.net Therefore, this compound could serve as a precursor for the synthesis of more complex molecular architectures.

The 4-iodophenyl group in this compound is a key functional handle for participating in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netnih.gov Reactions such as the Suzuki, Heck, and Sonogashira couplings are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The presence of the iodine atom allows this molecule to be coupled with a variety of partners, including boronic acids, alkenes, and terminal alkynes. nih.govcapes.gov.br This capability makes it a useful precursor for the synthesis of more complex molecules that could, in turn, act as ligands for metal catalysts. The enaminone portion of the molecule also offers potential coordination sites for metal ions.

Applications in Advanced Chemical Sensing and Detection Platforms

The structural components of this compound, namely the aniline and iodine moieties, as well as the enaminone core, suggest its potential utility in the development of chemical sensors.

Aniline and its derivatives have been utilized in the fabrication of sensors for various analytes, including gases like ammonia (B1221849) and metal ions. rsc.orgacs.orgscientific.netnih.gov The sensing mechanism often relies on changes in the electronic or optical properties of the aniline-based material upon interaction with the target analyte. rsc.org For instance, aniline-based fluorescent probes have been designed for the detection of aniline vapor with high sensitivity. acs.org

Furthermore, the development of sensors for iodide ions is an active area of research due to the importance of iodide in biological and environmental systems. researchgate.netmdpi.comrsc.orglabpartnering.org While this molecule contains a covalently bonded iodine atom rather than an iodide ion, materials containing iodine have been explored for iodine gas sensing. labpartnering.orgmdpi.com

Enaminones themselves have been developed as fluorescent probes for the detection of specific analytes. rsc.orgresearchgate.net The enaminone scaffold can be designed to exhibit changes in fluorescence upon binding to a target species. A benzothiazole-based enaminone, for example, has been shown to be a highly selective and sensitive fluorescent probe for cyanide ions. rsc.org This suggests that the enaminone core of this compound could be functionalized to create novel sensing platforms.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one, and what catalytic systems are optimal for achieving high regioselectivity?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 4-iodoaniline and cyclohex-2-en-1-one derivatives under acidic or basic catalysis. For example, analogous syntheses of fluorinated cyclohexenones involve refluxing aromatic amines with cyclic ketones in ethanol or THF, using catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity . Optimizing reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:ketone) minimizes side products like over-alkylated species. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves yield (typically 60–75%) .

Q. How can spectroscopic and crystallographic techniques be systematically employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR analysis identifies the enone system (δ 5.8–6.2 ppm for vinyl protons) and aromatic protons (δ 7.2–7.8 ppm for iodophenyl). ¹³C NMR confirms carbonyl (δ 190–200 ppm) and iodine-induced deshielding in the aromatic ring .
  • X-ray crystallography : Resolves stereochemistry and hydrogen bonding between the amino group and carbonyl oxygen. For example, similar cyclohexenone derivatives show planar enone systems and dihedral angles <10° between aromatic and cyclohexenone planes .
  • HPLC : Purity assessment (≥95%) using C18 columns and acetonitrile/water mobile phases, with UV detection at 254 nm .

Q. What are the key reactivity patterns of this compound under oxidative, reductive, and electrophilic substitution conditions?

  • Methodological Answer :

  • Oxidation : The enone system is susceptible to epoxidation (e.g., with m-CPBA) or cleavage (ozonolysis) to yield diketones or carboxylic acids .
  • Reduction : Selective hydrogenation of the α,β-unsaturated ketone (e.g., H₂/Pd-C) produces 3-[(4-Iodophenyl)amino]cyclohexan-1-one, while LiAlH₄ reduces the carbonyl to a secondary alcohol .
  • Electrophilic substitution : The iodine substituent directs electrophiles (e.g., NO₂⁺) to the para position of the phenyl ring, though steric hindrance may limit reactivity .

Advanced Research Questions

Q. How can conflicting data regarding the biological activity of this compound analogs be resolved through structure-activity relationship (SAR) studies and methodological standardization?

  • Methodological Answer : Contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) require systematic SAR analysis. For example:

  • Variation of substituents : Compare iodine (electron-withdrawing) with fluorine () or bromine () analogs to assess electronic effects on target binding.
  • Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MIC values for antimicrobial activity) to minimize variability.
  • Computational docking : Predict binding affinities to targets like kinase enzymes using AutoDock Vina, correlating results with experimental IC₅₀ values .

Q. What computational chemistry approaches are most effective in predicting the electronic properties and potential binding motifs of this compound with biological targets?

  • Methodological Answer :

  • DFT calculations : Gaussian 09 simulations at the B3LYP/6-311+G(d,p) level optimize geometry and calculate frontier molecular orbitals (FMOs). The iodine atom’s polarizability enhances electrophilic Fukui indices, indicating reactive sites .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers or protein pockets (e.g., COX-2) using GROMACS, analyzing hydrogen bonds and van der Waals contacts .

Q. How can synthetic protocols for this compound be optimized to address low yields in large-scale reactions, considering solvent effects and catalyst leaching?

  • Methodological Answer :

  • Solvent screening : Replace ethanol with DMF or DMSO to enhance solubility of the iodophenyl precursor, increasing reaction rates ( ).
  • Heterogeneous catalysis : Immobilize Lewis acids (e.g., ZnCl₂ on mesoporous silica) to reduce leaching and enable catalyst reuse.
  • Flow chemistry : Continuous reactors improve heat/mass transfer, achieving >80% yield at 100 g scale .

Q. What strategies are recommended for resolving crystallographic disorder in this compound derivatives during X-ray diffraction analysis?

  • Methodological Answer :

  • Crystal growth : Use slow evaporation from dichloromethane/hexane (1:3) to obtain high-quality single crystals.
  • Data refinement : Apply SHELXL’s TWIN/BASF commands to model disorder in the cyclohexenone ring or iodine positions. For severe cases, omit disordered regions and apply restraints to thermal parameters .

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